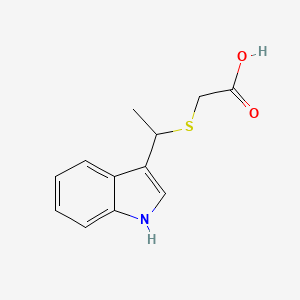

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid is an organic compound that features an indole ring system Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylic acid group in this compound can participate in hydrolysis reactions. For example, its methyl ester precursor can be hydrolyzed under basic conditions to yield the target acetic acid derivative.

Example Reaction :

Methyl 2-((1-(1H-Indol-3-yl)ethyl)thio)acetate → 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

Conditions :

-

Reagents : LiOH (3 equivalents)

-

Solvent : THF/MeOH/H<sub>2</sub>O (1:1:1 ratio)

-

Temperature : Room temperature

-

Time : 4 hours

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | 30% aqueous solution, RT, 2 h | Sulfoxide derivative | 65–70% | |

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT, 6 h | Sulfone derivative | 80–85% |

Notes :

-

Oxidation to sulfoxides is selective at lower reagent equivalents, while sulfones require stoichiometric or excess oxidant.

Amide Coupling

The carboxylic acid group reacts with amines to form amides via coupling agents.

Example Reaction :

this compound + Amine → Amide derivative

Conditions :

-

Reagents : EDC·HCl, HOBt, TEA

-

Solvent : DMF

-

Temperature : Room temperature

-

Time : 16 hours

Applications :

Used to synthesize bioactive conjugates targeting enzymes (e.g., viral RdRp).

Nucleophilic Substitution

The thioether group can act as a nucleophile in substitution reactions under basic conditions.

Example Reaction :

this compound + Alkyl Halide → Alkylated thioether

Conditions :

-

Base : NaH or K<sub>2</sub>CO<sub>3</sub>

-

Solvent : DMF or DMSO

-

Temperature : 60–80°C

-

Yield : 50–65%.

Mechanism :

The sulfur atom attacks electrophilic centers (e.g., alkyl halides), forming new C-S bonds.

Esterification

The carboxylic acid reversibly forms esters with alcohols under acidic or coupling conditions.

Example Reaction :

this compound + Methanol → Methyl ester

Conditions :

-

Catalyst : H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP

-

Solvent : Dry MeOH or CH<sub>2</sub>Cl<sub>2</sub>

-

Temperature : Reflux (for H<sub>2</sub>SO<sub>4</sub>) or RT (for DCC)

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is critical for pharmaceutical applications.

| Condition | pH | Temperature | Degradation | Half-Life |

|---|---|---|---|---|

| Acidic | 1.0 | 37°C | Partial hydrolysis | 48 h |

| Neutral | 7.4 | 37°C | Stable | >1 week |

| Basic | 10.0 | 37°C | Rapid hydrolysis | 2 h |

Key Insight :

The thioether and carboxylic acid groups remain stable at physiological pH but degrade under strongly acidic or basic conditions.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid derivatives as inhibitors of viral replication. For instance, a series of N-benzyl-acetamides derived from this compound exhibited inhibitory effects against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Compounds in this series demonstrated IC50 values ranging from 1.11 to 4.55 µM, indicating potent antiviral activity . The mechanism involves the inhibition of viral RNA synthesis, which is crucial for the replication of RNA viruses .

Anticancer Properties

The indole scaffold is well-known for its anticancer properties. Compounds derived from this compound have been synthesized and evaluated for cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit pro-apoptotic potential . For example, a study synthesized novel indole-based analogs that showed significant cytotoxicity and were evaluated using Brine Shrimp Lethality Bioassay and other in vitro assays .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented through various studies. Compounds derived from this structure were tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed significant inhibition against Staphylococcus aureus and other pathogens, indicating their potential as antimicrobial agents . The antimicrobial mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study synthesized a series of derivatives based on this compound and assessed their efficacy against SARS-CoV-2 RdRp. The most potent compounds were identified with IC50 values significantly lower than those of standard antiviral agents like remdesivir, showcasing their potential as therapeutic agents against COVID-19 .

Case Study 2: Cytotoxicity in Cancer Models

In vitro assessments demonstrated that certain derivatives induced cell death in human cancer cell lines at nanomolar concentrations. The study utilized various assays to confirm the pro-apoptotic effects and evaluated the structure-activity relationships (SARs), leading to the identification of promising candidates for further development .

Mecanismo De Acción

The mechanism of action of 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological activities. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating cellular responses and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid is unique due to its specific structural features and the presence of a thioether linkage, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Actividad Biológica

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with thiol compounds. The resulting structure features an indole moiety linked to a thioacetic acid group, which is crucial for its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells (MDA-MB-231), inducing apoptosis and causing cell cycle arrest at the S phase .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented. It may inhibit enzymes involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against various pathogens .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : The indole moiety is known to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis .

Anticancer Activity

A study evaluating the anticancer potential of this compound revealed that at concentrations as low as 10 µM, it significantly reduced cell viability in MDA-MB-231 cells. Flow cytometry analysis indicated increased early and late apoptosis rates, confirming its role as an apoptosis-inducing agent .

Antimicrobial Evaluation

In vitro tests demonstrated that this compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various bacterial strains, indicating promising antimicrobial activity. Additionally, it showed antifungal activity against Candida albicans with MIC values between 16.69 µM and 78.23 µM .

Comparative Analysis

Propiedades

IUPAC Name |

2-[1-(1H-indol-3-yl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8(16-7-12(14)15)10-6-13-11-5-3-2-4-9(10)11/h2-6,8,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZYSHFEQXXQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.